4-(2-Cyanoethyl)benzonitrile
Description
4-(2-Cyanoethyl)benzonitrile (CAS 18176-72-2) is an aromatic nitrile derivative with the molecular formula C₁₀H₈N₂ and a molar mass of 156.18 g/mol. Its structure features a benzonitrile core substituted with a 2-cyanoethyl group at the para position. Synonyms include p-cyanohydrocinnamonitrile and benzenepropanenitrile, 4-cyano . The compound’s nitrile groups confer reactivity toward nucleophilic additions and coordination with metal ions, making it relevant in synthetic chemistry and materials science.
Properties
CAS No. |
18176-72-2 |
|---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-(2-cyanoethyl)benzonitrile |
InChI |
InChI=1S/C10H8N2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6H,1-2H2 |
InChI Key |
RVBBVUHBMANOJT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCC#N)C#N |
Canonical SMILES |
C1=CC(=CC=C1CCC#N)C#N |
Other CAS No. |
18176-72-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features and applications of 4-(2-cyanoethyl)benzonitrile and its analogs:
Key Comparative Insights
Electrochemical Activity: this compound’s analog, CTDB (4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile), demonstrated interfacial activity in ionic liquid electrolytes during Au electrodeposition .
Optical and Material Applications: 2-(4-(4-Cyanostyryl)styryl)benzonitrile (CAS 13001-38-2) exhibits fluorescence due to extended π-conjugation from styryl groups, making it suitable for optical brighteners . In contrast, 4-(3-thienyl)benzonitrile’s thiophene ring enhances charge transport in electronic materials .
Pharmaceutical Relevance: The thiazolidinedione derivative 4-(2-(2,4-dioxothiazolidin-5-yl)ethoxy)benzonitrile is studied for antidiabetic applications, leveraging its hydrogen-bonding capacity . Comparatively, 4-[[4-[[4-[(E)-2-cyanoethyl]amino]carbonyl]amino]phenyl]carboxamide (from HIV drug research) highlights the role of cyanoethyl groups in enhancing bioavailability through amphiphilic interactions .
Dye Chemistry: The nitro and diazenyl groups in 2-[2-[4-[(2-cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitrobenzonitrile enable its use as a disperse dye (Disperse Red 73), with higher polarity and thermal stability than non-nitro analogs .
Physicochemical Properties
- Hydrophilicity: The hydroxyethyl group in 4-(2-hydroxyethyl)benzonitrile increases water solubility compared to the hydrophobic this compound .
- Thermal Stability : Derivatives with aromatic heterocycles (e.g., thiazolidinedione in ) exhibit higher decomposition temperatures due to rigid structures.
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